Methyl-2,2-dithienylglycolat

Übersicht

Beschreibung

Methyl 2,2-dithienylglycolate is an organic compound with the molecular formula C11H10O3S2. It is a white to light brown solid, known for its role as an intermediate in the production of various pharmaceuticals, particularly anticholinergic agents such as tiotropium bromide and aclidinium bromide . These agents are used in the treatment of chronic obstructive pulmonary disease (COPD).

Wissenschaftliche Forschungsanwendungen

Anticholinergic Agents

MDTG serves as a crucial intermediate in the synthesis of anticholinergic agents, which are essential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound's derivatives have shown promising results in pharmacological studies targeting muscarinic receptors. Notably, MDTG is involved in the synthesis of:

- Tiotropium Bromide : A long-acting anticholinergic used for COPD management.

- Aclidinium Bromide : Another anticholinergic agent aiding in respiratory conditions.

The synthesis pathways typically involve reactions with polycyclic compounds to yield these therapeutics .

Binding Affinity Studies

Research has focused on the interaction of MDTG with various biological targets to evaluate its potential as a drug candidate. These studies assess the binding affinity of MDTG derivatives to specific receptors, enhancing understanding of their mechanisms of action and therapeutic effects.

MDTG exhibits notable biological activities that make it a candidate for further research:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of MDTG may possess antimicrobial effects, warranting investigation into their potential use as antibacterial agents.

- Anti-inflammatory Effects : Given its application in respiratory therapies, MDTG's anti-inflammatory properties are being explored to enhance treatment efficacy for inflammatory diseases.

Agricultural Applications

In addition to its pharmaceutical uses, MDTG is being investigated for agricultural applications:

- Pesticide Development : The compound's biological activity suggests potential use in developing new pesticides or herbicides. Its efficacy against certain pests could provide an alternative to conventional agricultural chemicals.

- Plant Growth Regulators : Research is ongoing into the use of MDTG as a plant growth regulator, which could enhance crop yield and resilience.

Synthesis and Purification Techniques

The purification of MDTG is critical for its application in pharmaceuticals. Recent advancements have led to improved methods that yield high-purity MDTG with minimal impurities (specifically 2,3-MDTG). These methods include:

- Cold Precipitation Techniques : Utilizing mixtures like 1,4-dioxane/water to achieve high yields.

- Solvent Selection : The choice of solvents such as MTBE and isobutyl acetate has proven effective in reducing impurity levels during crystallization processes .

Wirkmechanismus

Target of Action

Methyl 2,2-dithienylglycolate is primarily used as an intermediate in the production of Tiotropium Bromide , a long-acting bronchodilator . Tiotropium Bromide is used to treat conditions like Chronic Obstructive Pulmonary Disease (COPD), indicating that the primary targets of Methyl 2,2-dithienylglycolate are likely the muscarinic receptors in the lungs .

Mode of Action

Given its role as an intermediate in the synthesis of tiotropium bromide, it can be inferred that it may interact with its targets (muscarinic receptors) to produce changes that ultimately result in bronchodilation .

Biochemical Pathways

As an intermediate in the production of tiotropium bromide, it likely plays a role in the pathways leading to bronchodilation .

Pharmacokinetics

Its solubility in dmso and methanol (when heated) suggests that it may have good bioavailability .

Result of Action

As an intermediate in the production of tiotropium bromide, its ultimate effect is likely to facilitate bronchodilation .

Action Environment

It is recommended to be stored at 2-8°c and protected from light, suggesting that temperature and light exposure may affect its stability .

Biochemische Analyse

Biochemical Properties

It is known that this compound is used as an intermediate in the synthesis of Tiotropium Bromide This suggests that it may interact with enzymes, proteins, and other biomolecules involved in this synthesis process

Cellular Effects

The cellular effects of Methyl 2,2-dithienylglycolate are not well-documented. Given its role as an intermediate in the synthesis of Tiotropium Bromide, it may influence cell function indirectly through the effects of this bronchodilator. Tiotropium Bromide is known to impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Methyl 2,2-dithienylglycolate is not well-understood. As an intermediate in the synthesis of Tiotropium Bromide, it may exert its effects at the molecular level through this compound. Tiotropium Bromide is known to bind to muscarinic receptors, inhibiting the action of acetylcholine and leading to changes in gene expression

Metabolic Pathways

Given its role as an intermediate in the synthesis of Tiotropium Bromide, it may be involved in the metabolic pathways of this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2,2-dithienylglycolate can be synthesized through several methods. One common approach involves the lithiation of 2-bromothiophene followed by reaction with methyl 2-oxo-2-(thiophen-2-yl)acetate . The reaction typically occurs in an inert atmosphere using tetrahydrofuran as the solvent and n-butyllithium as the reagent. The mixture is cooled to -80°C and then allowed to react for a specified period .

Industrial Production Methods: Industrial production of methyl 2,2-dithienylglycolate often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through techniques such as fractional distillation or recrystallization to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2,2-dithienylglycolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides .

Vergleich Mit ähnlichen Verbindungen

Methyl 2,3-dithienylglycolate: A regio-isomer with similar properties but different reactivity.

Methyl 2-thienylglyoxylate: Another thiophene derivative used in organic synthesis.

Uniqueness: Methyl 2,2-dithienylglycolate is unique due to its specific structure, which makes it a key intermediate in the synthesis of anticholinergic agents. Its ability to undergo various chemical reactions and its role in producing pharmaceuticals highlight its importance in both research and industry .

Biologische Aktivität

Methyl 2,2-dithienylglycolate (MDTG) is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in various fields.

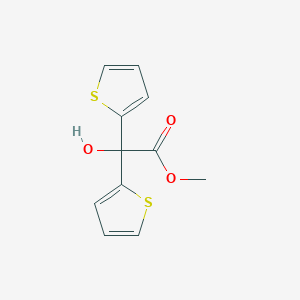

Chemical Structure and Properties

Methyl 2,2-dithienylglycolate is characterized by its unique structure, which includes two thiophene rings and a glycolate moiety. Its molecular formula is . The compound is soluble in various organic solvents such as acetone, acetonitrile, and dimethyl sulfoxide at room temperature. This solubility enhances its utility in biochemical applications.

Biological Activity

MDTG exhibits significant biological activities, particularly in the realm of pharmacology. Notably, it has been identified as a precursor for compounds with anticholinergic properties , which are useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) . The following table summarizes some key biological activities associated with MDTG:

Synthesis and Purification

MDTG can be synthesized through various chemical reactions. However, purification remains a challenge due to the presence of impurities such as 2,3-MDTG. Recent advancements have focused on improving purification methods using chromatographic techniques to achieve high yields with minimal impurities .

Synthesis Methods

- Method A : Reaction of thiophene derivatives with glycolic acid.

- Method B : Use of coupling agents to facilitate the formation of the dithienyl structure.

The purification process can yield MDTG with less than 0.10% of the impurity (2,3-MDTG), ensuring its reliability for research applications .

Case Study 1: Anticholinergic Applications

A study highlighted the synthesis of MDTG derivatives that demonstrated potent anticholinergic activity. These derivatives were evaluated for their binding affinity to muscarinic receptors, showing promise as therapeutic agents for respiratory diseases .

Case Study 2: Cancer Metabolism

Research has explored MDTG's role in inhibiting glycolysis in aggressive cancers like glioblastoma multiforme (GBM). By modulating hexokinase activity, MDTG analogs could potentially improve treatment outcomes by targeting metabolic pathways critical for cancer cell survival .

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-2-6-15-8)9-5-3-7-16-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHWYWHVEQQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CS1)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465166 | |

| Record name | Methyl 2,2-dithienylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26447-85-8 | |

| Record name | Methyl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26447-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,2-dithienylglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-thienylglycolic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2,2-dithienyl glycolate in the synthesis of tiotropium bromide?

A1: Methyl 2,2-dithienyl glycolate serves as a crucial building block in the multi-step synthesis of tiotropium bromide. [] It reacts with (R)-3-quinuclidinol and 3-phenoxy propyl bromide in a one-pot process to yield the final drug molecule. This simplified approach offers advantages in terms of efficiency and ease of post-reaction processing.

Q2: How is the quality of Methyl 2,2-dithienyl glycolate monitored during synthesis?

A2: A highly sensitive and selective HPLC method has been developed to quantify Methyl 2,2-dithienyl glycolate in reaction solutions. [] This method utilizes a C18 column with an acetonitrile/sodium pentanesulfonate mobile phase and UV detection at 215 nm. This ensures the quality and purity of the intermediate during the synthesis of tiotropium bromide.

Q3: Are there alternative synthetic routes to Methyl 2,2-dithienyl glycolate?

A3: Yes, researchers have developed a selective two-step synthesis of methyl dithienyl-glycolates. [] This protocol allows for the specific production of either Methyl 2,2-dithienyl glycolate or its regioisomer, Methyl 2,3-dithienyl glycolate, which is a critical impurity to monitor in drug manufacturing.

Q4: Beyond pharmaceuticals, are there other applications for Methyl 2,2-dithienyl glycolate?

A4: Interestingly, Methyl 2,2-dithienyl glycolate has found use in materials science. It is incorporated into rubber compositions for automobile tires to enhance their performance. [] Specifically, the compound contributes to reducing the heat generation of the rubber, a desirable property for tire durability and safety.

Q5: Is Methyl 2,2-dithienyl glycolate compatible with other materials?

A5: Research suggests that Methyl 2,2-dithienyl glycolate exhibits good compatibility with various materials used in rubber and silicone formulations. [, ] For instance, it is used in conjunction with butadiene styrene rubber, styrene-isoprene-butadiene rubber, and butadiene rubber in tire applications. It is also incorporated into high-temperature-resistant fluorinated silicone rubber pads alongside methyl vinyl silicone rubber, terpolymer EP rubber, and terafluoroethylene-propylene rubber. This compatibility makes it a versatile additive for enhancing material properties in diverse applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.